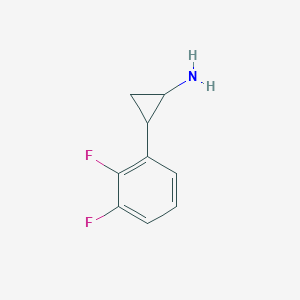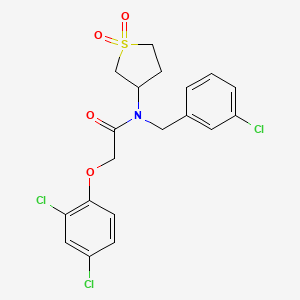methyl}-2-methylquinolin-8-ol](/img/structure/B12143887.png)
7-{[(3-Chlorophenyl)amino](pyridin-2-yl)methyl}-2-methylquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 3-chlorophenylamino group, a pyridin-2-ylmethyl group, and a hydroxyl group at the 8th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the 3-Chlorophenylamino Group: The 3-chlorophenylamino group can be introduced via nucleophilic aromatic substitution, where 3-chloroaniline reacts with the quinoline derivative.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the quinoline derivative with 2-bromomethylpyridine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
化学反应分析
Types of Reactions
7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the 3-chlorophenylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth and proliferation.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as 2-methylquinolin-8-ol and 2-chloroquinoline share structural similarities.
Pyridine Derivatives: Compounds like 2-bromomethylpyridine and 2-chloropyridine are structurally related.
Uniqueness
The uniqueness of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C22H18ClN3O |
|---|---|
分子量 |
375.8 g/mol |
IUPAC 名称 |
7-[(3-chloroanilino)-pyridin-2-ylmethyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C22H18ClN3O/c1-14-8-9-15-10-11-18(22(27)20(15)25-14)21(19-7-2-3-12-24-19)26-17-6-4-5-16(23)13-17/h2-13,21,26-27H,1H3 |
InChI 键 |
LRORHYYIGOEORJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=N3)NC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide](/img/structure/B12143807.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12143809.png)
![2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12143811.png)
![N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12143818.png)
![methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12143821.png)
![(2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12143822.png)

![N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12143831.png)

![methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12143852.png)
![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichloro phenyl)acetamide](/img/structure/B12143855.png)
![(4E)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12143864.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143879.png)
